4-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with a 4-chlorophenyl group, linked via a methylene bridge to a tetrahydro-2H-pyran ring bearing a thiophen-2-yl moiety.
Properties
IUPAC Name |
4-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-3-13(4-6-14)16(20)19-12-17(7-9-21-10-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKOESTVWFVVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for 4-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is . The synthesis typically involves multi-step organic reactions, starting with the formation of the thiophene and tetrahydropyran rings, followed by the coupling reaction to form the final amide structure.
Synthetic Route:
- Formation of Thiophene Ring : Utilizes the Paal-Knorr synthesis.
- Tetrahydropyran Formation : Achieved through cyclization of a diol.
- Coupling Reaction : Involves Friedel-Crafts alkylation with a benzamide derivative.
The biological activity of 4-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or modulate their functions, making it a potential candidate for therapeutic applications.
Pharmacological Properties
- Antitumor Activity : Studies have shown that related benzamide derivatives exhibit significant antitumor effects, suggesting that 4-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may also possess similar properties.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Antibacterial Activity : Preliminary studies indicate moderate antibacterial effects against certain strains like Salmonella typhi and Bacillus subtilis.
Study 1: Antitumor Effects
In a study assessing various benzamide derivatives, compounds similar to 4-chloro-N-(methyl)benzamide demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that compounds containing the thiophene and tetrahydropyran moieties showed strong inhibitory activity against AChE and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.5 g/mol |
| Antibacterial Activity | Moderate against S. typhi |
| Enzyme Inhibition | Strong against AChE |
| Antitumor Activity | Significant in vitro |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Core Heterocyclic Modifications
- 4-Chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide () : Replaces the pyran ring with an imidazopyridine, introducing additional nitrogen atoms. This modification could alter solubility and target selectivity .
- ABT-199 (Venetoclax) () : A clinically approved BCL-2 inhibitor with a benzamide linked to a piperazinyl-tetrahydro-2H-pyran system. The bulky 4,4-dimethylcyclohexenyl group enhances hydrophobic interactions, a key difference from the target compound’s thiophene substituent .
Substituent Variations
- 4-Chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide (17a) () : Substitutes the pyran-thiophene group with a phenyl-imidazoline motif. The imidazoline’s basicity may influence pharmacokinetic properties like membrane permeability .
- 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide (): Features a methyl group on the amide nitrogen and a 2-chlorophenyl group.
Pharmacological and Functional Comparisons
Kinase Inhibition Potential
- The target compound’s pyran-thiophene scaffold is structurally analogous to kinase inhibitors like CDK9-targeting compounds (). In contrast, ABT-199’s mechanism revolves around apoptosis induction via BCL-2 inhibition, highlighting how minor structural changes redirect biological activity .
- Compound 17a () demonstrated kinase inhibition in preliminary studies, suggesting the imidazoline group may mimic ATP-binding motifs .
Physicochemical Properties
*Calculated based on structural formula.
Key Research Findings
- Bioactivity : The thiophene moiety in the target compound may enhance binding to aromatic-rich enzyme pockets, as seen in CDK inhibitors (). However, ABT-199’s clinical success underscores the importance of hydrophobic substituents (e.g., 4,4-dimethylcyclohexenyl) for target specificity .
- Synthetic Feasibility : The target compound’s synthesis is likely more straightforward than ABT-199’s but less efficient than thiourea-based ligands () .
Preparation Methods
Structural Features and Synthetic Challenges
The target molecule contains three critical substructures:
- 4-Chlorobenzamide moiety : Provides electrophilic reactivity for amide bond formation.
- Tetrahydro-2H-pyran ring : Requires stereoselective cyclization to establish the six-membered oxygen heterocycle.
- Thiophen-2-yl group : Introduces aromatic sulfur heterocycle via cross-coupling or nucleophilic substitution.
Key challenges include controlling regioselectivity during thiophene incorporation and minimizing racemization during amide bond formation. The steric hindrance imposed by the tetrahydro-2H-pyran-4-ylmethyl group further complicates reaction kinetics.
Synthetic Routes and Methodological Comparisons
Route 1: Sequential Cyclization-Amide Coupling (Royal Society of Chemistry Protocol)
Synthesis of Tetrahydro-2H-pyran-4-ylmethylamine Intermediate
- Cyclization : Treatment of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ol with thionyl chloride (SOCl₂) yields 4-(chloromethyl)tetrahydro-2H-pyran.
- Thiophene Functionalization : Suzuki-Miyaura coupling between 4-(chloromethyl)tetrahydro-2H-pyran and thiophen-2-ylboronic acid using Pd(PPh₃)₄ catalyst achieves 85% yield (Equation 1):
$$
\text{C}5\text{H}9\text{OCl} + \text{C}4\text{H}3\text{S-B(OH)}2 \xrightarrow{\text{Pd}^0} \text{C}9\text{H}{11}\text{OSCl} + \text{B(OH)}3
$$
- Amination : Reaction with aqueous ammonia under high-pressure conditions (80°C, 12 h) produces the primary amine intermediate.
Amide Bond Formation
Condensation of 4-chlorobenzoyl chloride (1.2 equiv) with the amine intermediate in dichloromethane (DCM) using triethylamine (TEA) as base achieves 78% yield after silica gel chromatography (Rf = 0.45 in ethyl acetate/hexane 1:3).
Key Data :
| Parameter | Value | |
|---|---|---|
| Reaction Temperature | 0°C → rt | |
| Reaction Time | 6 h | |
| Purification | Column chromatography (SiO₂) | |
| Yield | 78% |
Route 2: One-Pot Tandem Synthesis (ACS Omega Protocol)
Base-Promoted Cyclocondensation
A mixture of 4-chlorobenzoic acid (1.0 equiv), 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde (1.1 equiv), and ammonium acetate (2.5 equiv) in DMF undergoes microwave irradiation (150°C, 20 min) to directly form the benzamide via in situ imine formation and oxidation.
Optimization Table :
| Base | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 62 | |
| DBU | Toluene | 110 | 58 | |
| NH₄OAc | DMF | 150 | 89 |
Critical Analysis of Methodologies
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. Methodological approach :
- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyran methylene protons at δ 3.5–4.0 ppm). ¹³C NMR identifies carbonyl carbons (~168 ppm) and quaternary carbons.
- Mass spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S, Cl percentages).
- X-ray crystallography (if available): Resolves 3D conformation and bond angles .
Basic: What preliminary biological screening methods are recommended for this compound?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
- Enzyme inhibition studies : Fluorescence-based assays targeting bacterial enzymes (e.g., acps-PPTase) to assess interference with lipid biosynthesis pathways .
- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced: How can reaction yields be optimized during the synthesis of the tetrahydro-2H-pyran-thiophene intermediate?
Q. Critical parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of thiophene derivatives.
- Temperature control : Cyclization reactions often require reflux conditions (80–100°C) but may need lower temps (~50°C) to avoid side products.
- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in pyran ring formation.
- Workup : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >95% purity .
Advanced: How should researchers resolve contradictory bioactivity data between in vitro and in vivo models?
Q. Analytical workflow :
Dose-response reevaluation : Verify linearity in in vitro assays (e.g., Hill slopes in enzyme inhibition).
Metabolic stability : Test liver microsome stability (e.g., CYP450 metabolism) to identify rapid degradation in vivo.
Plasma protein binding : Use equilibrium dialysis to assess free fraction availability.
Pharmacokinetic profiling : Measure AUC, Cmax, and half-life in rodent models to correlate exposure with efficacy .
Advanced: What computational methods are suitable for predicting the compound’s target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial PPTase enzymes. Focus on hydrophobic pockets accommodating the thiophene and chloro-benzamide groups.
- MD simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes (≥100 ns trajectories).
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity using Random Forest or SVM algorithms .
Advanced: How to design SAR studies for derivatives of this compound?
Q. Strategy :
- Core modifications : Replace thiophene with furan or pyridine to test π-π stacking effects.
- Substituent variation : Introduce electron-withdrawing groups (NO₂, CF₃) at benzamide positions to enhance enzyme affinity.
- Bioisosteric replacement : Swap tetrahydro-pyran with cyclohexane or piperidine to assess conformational flexibility.
Q. Example SAR Table :
| Derivative | Substituent (R) | MIC (µg/mL, S. aureus) | PPTase IC₅₀ (nM) |
|---|---|---|---|
| Parent | Cl | 8.2 | 120 |
| R = CF₃ | CF₃ | 3.1 | 45 |
| R = OCH₃ | OCH₃ | 16.7 | 220 |
Advanced: What analytical techniques are recommended for detecting degradation products?
- HPLC-PDA/MS : Reverse-phase C18 column (ACN/water gradient) to separate degradants; MS/MS for structural elucidation.
- Forced degradation studies : Expose to heat (40–60°C), UV light, and oxidative conditions (H₂O₂) to identify labile sites.
- Stability-indicating assays : Validate methods per ICH Q2(R1) guidelines to ensure specificity .
Advanced: How can researchers validate the compound’s mechanism of action in bacterial targets?
Genetic knockout : Compare efficacy in wild-type vs. PPTase-deficient bacterial strains.
Metabolomic profiling : LC-MS analysis of lipid biosynthesis intermediates (e.g., undecaprenyl phosphate levels).
Crystallography : Co-crystallize the compound with PPTase to resolve binding mode (e.g., PDB deposition) .
Advanced: What are understudied research directions for this compound?
- Neuroinflammatory models : Assess inhibition of microglial activation via NF-κB pathway modulation.
- Antiviral potential : Screen against RNA viruses (e.g., SARS-CoV-2 proteases) using pseudovirus entry assays.
- Material science : Explore self-assembly properties for drug delivery nanoparticles (e.g., critical micelle concentration studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
